

Commercial Sources and Availability of Butenafine-d4: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butenafine-d4**

Cat. No.: **B15561614**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of **Butenafine-d4**, a deuterated analog of the antifungal agent Butenafine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for use in various research applications, particularly in pharmacokinetic and metabolic studies.

Introduction to Butenafine and its Deuterated Analog

Butenafine is a synthetic benzylamine antifungal agent that is effective against a broad spectrum of fungi.^[1] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.^[1] This inhibition disrupts the fungal cell membrane, leading to cell death. **Butenafine-d4** is a valuable tool in analytical and research settings, primarily utilized as an internal standard for the quantification of Butenafine in biological matrices using mass spectrometry-based methods.^[2] The deuterium labels provide a distinct mass shift, allowing for accurate and precise measurement of the unlabeled drug.

Commercial Availability

Butenafine-d4 and other isotopically labeled analogs are available from a limited number of specialized chemical suppliers. The following table summarizes the commercially available forms of deuterated and carbon-13 labeled Butenafine.

Supplier	Product Name	Catalog Number	Purity	Isotopic Information	Formulation
MedchemExpress	Butenafine-d4	HY-114518S2	Not specified	Deuterium labeled	Solid
BOC Sciences	Butenafine-[13C,d3] HCl	Not specified	Not specified	13C and deuterium labeled	Not specified
Cayman Chemical	Butenafine-13C-d3 (hydrochloride)	34010	≥98%	13C and deuterium labeled	A solid

Experimental Protocols

The primary application of **Butenafine-d4** is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of Butenafine. Below is a representative experimental protocol for such an application.

Protocol: Quantification of Butenafine in Plasma using LC-MS/MS with Butenafine-d4 as an Internal Standard

1. Materials and Reagents:

- Butenafine analytical standard
- **Butenafine-d4** (internal standard)
- Human plasma (or other biological matrix)
- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade

- Formic acid, LC-MS grade

- Water, LC-MS grade

- Protein precipitation plates or tubes

2. Preparation of Standard and Quality Control (QC) Samples:

- Prepare stock solutions of Butenafine and **Butenafine-d4** in methanol.

- Prepare calibration standards by spiking blank plasma with known concentrations of Butenafine.

- Prepare QC samples at low, medium, and high concentrations in blank plasma.

- Add a fixed concentration of **Butenafine-d4** solution to all calibration standards, QC samples, and unknown samples.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (standard, QC, or unknown), add 300 μ L of acetonitrile containing the internal standard, **Butenafine-d4**.

- Vortex mix for 1 minute to precipitate proteins.

- Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

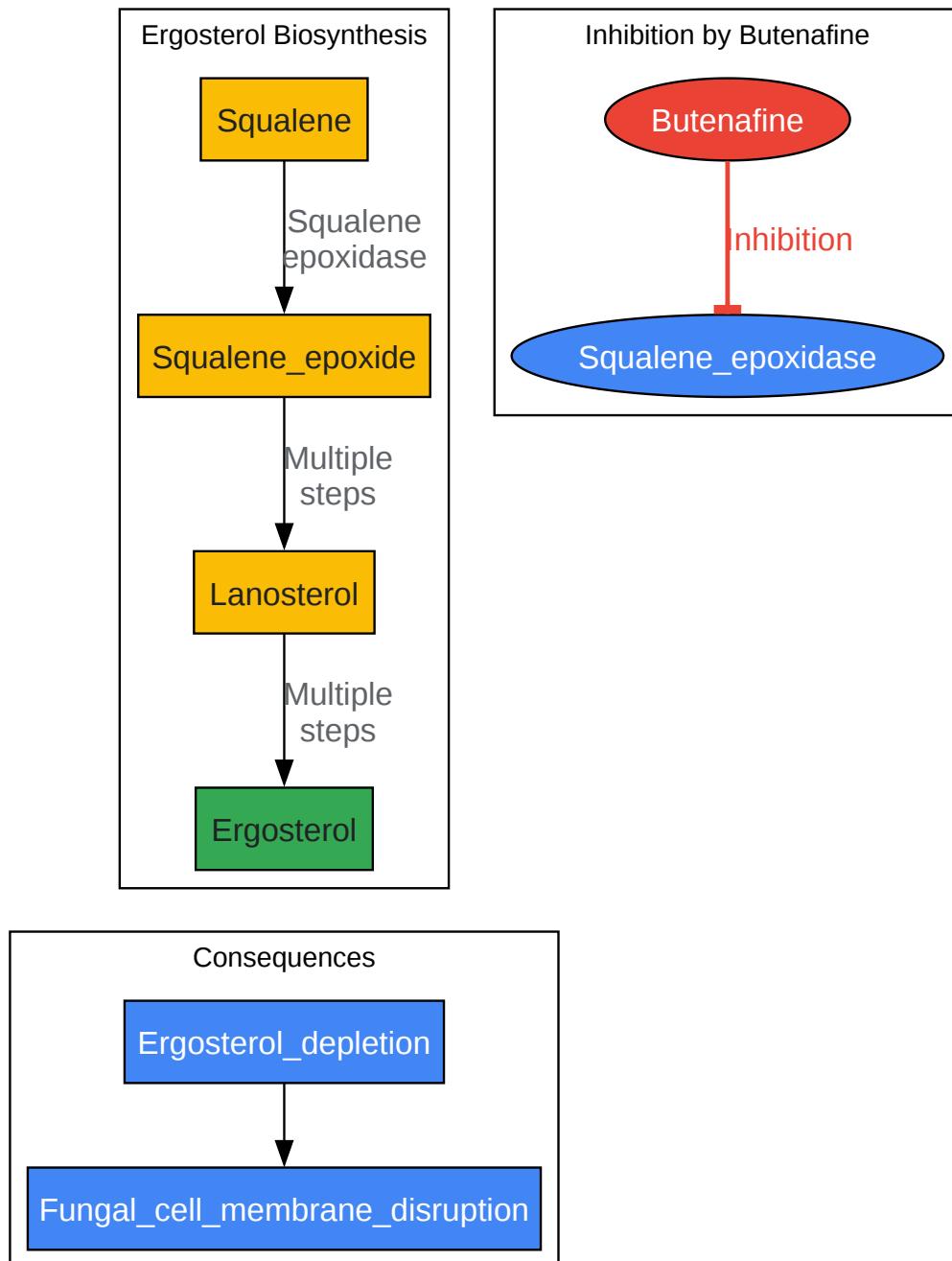
4. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)

- Mobile Phase A: 0.1% Formic acid in water

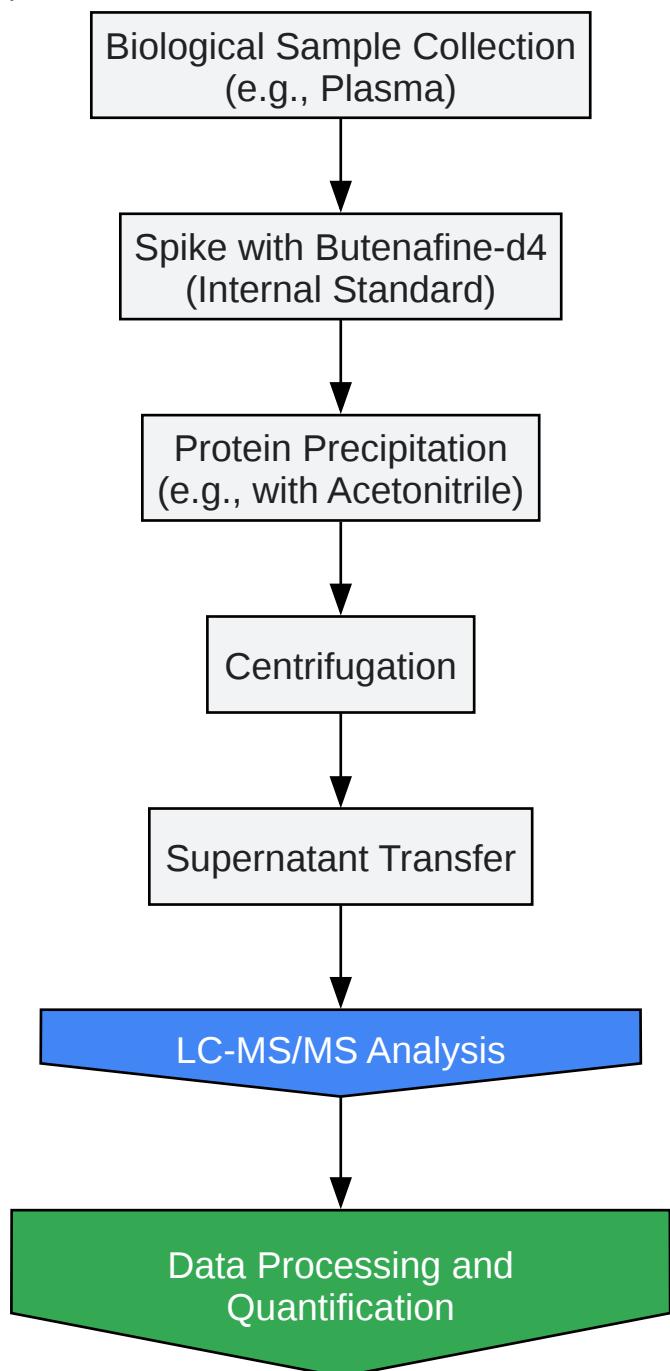
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) transitions:
 - Butenafine: Q1/Q3 (e.g., m/z 318.2 -> 141.1)
 - **Butenafine-d4**: Q1/Q3 (e.g., m/z 322.2 -> 141.1)
 - Optimize collision energy and other MS parameters for maximum signal intensity.


5. Data Analysis:

- Quantify the concentration of Butenafine in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Fungal Ergosterol Biosynthesis Pathway and Butenafine's Mechanism of Action


Fungal Ergosterol Biosynthesis Pathway and Butenafine's Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Butenafine in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Quantification of Butenafine using Butenafine-d4

Experimental Workflow for Butenafine Quantification

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the quantification of Butenafine in biological samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Butenafine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Commercial Sources and Availability of Butenafine-d4: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561614#commercial-sources-and-availability-of-butenafine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com